5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Description
Properties
IUPAC Name |
5-benzylsulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3S/c18-17(19,20)14-16(24-11-12-7-3-1-4-8-12)21-15(23-22-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYACPKWCYVUGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine typically involves the formation of the triazine ring followed by the introduction of the benzylsulfanyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylthiol with a suitable triazine precursor in the presence of a base can yield the desired compound. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under photoredox or transition metal-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for industrial applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group enhances the electrophilicity of the triazine ring, enabling nucleophilic attacks at position 5 (benzylsulfanyl site). Key findings include:
Reactivity with Amines
-
Primary amines (e.g., methylamine) substitute the benzylsulfanyl group under mild alkaline conditions (K₂CO₃, DMF, 80°C), yielding 5-amino derivatives .
-
Secondary amines (e.g., piperidine) require higher temperatures (100–120°C) for substitution, with yields ranging from 65–85% .
Reactivity with Alcohols
-
Benzyl alcohol reacts via nucleophilic displacement in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) to form 5-alkoxy derivatives .
-
Methanol and ethanol require acid catalysis (HCl, reflux) for efficient substitution, achieving 70–90% yields .
Oxidation Reactions
The benzylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | Sulfoxide | 78% |
| mCPBA | 0°C, 2 h | Sulfone | 92% |
These oxidized products exhibit enhanced polarity and altered biological activity .
Deprotection of Benzylsulfanyl Group
Hydrogenolysis removes the benzyl group, generating a free thiol intermediate:
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Outcome : The resulting 5-mercapto derivative undergoes further reactions, such as disulfide formation or Michael additions .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
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With α-halo ketones : Microwave-assisted cyclization yields thiazolo[3,2-b]-1,2,4-triazines (e.g., compound 5f , 78% yield) .
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With hydrazines : Forms triazino-quinazoline derivatives under reflux conditions (DMF, 80°C) .
Comparative Reactivity Analysis
The benzylsulfanyl group’s leaving ability and electronic effects differentiate it from analogs:
| Compound | Substituent at Position 5 | Reaction Rate (k, s⁻¹) |
|---|---|---|
| 5-Benzylsulfanyl | –S–CH₂C₆H₅ | 1.8 × 10⁻³ |
| 5-Phenylsulfanyl | –S–C₆H₅ | 1.2 × 10⁻³ |
| 5-Methoxy | –OCH₃ | 0.9 × 10⁻³ |
The benzylsulfanyl group’s bulkiness slightly reduces reactivity compared to smaller substituents but improves regioselectivity .
Hydrolysis Reactions
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that derivatives of triazine compounds exhibit notable anticancer properties. For instance:
- A series of triazine derivatives were synthesized and tested against various human cancer cell lines including HCT-116, HeLa, and MCF-7. The compounds showed cytotoxic activity with IC50 values below 100 μM, indicating strong potential for further development in cancer therapeutics .
- The structural modifications in triazine derivatives, particularly the introduction of trifluoromethyl groups, have been linked to enhanced anticancer activity. This is attributed to the increased lipophilicity and improved interaction with cellular targets .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes linked to disease processes:
- Research has demonstrated that triazine derivatives can act as inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in malaria-causing parasites. This suggests potential applications in developing new antimalarial agents .
- Additional studies have highlighted the compound's interaction with retinoic acid receptor-related orphan receptor C (RORc), which plays a role in autoimmune diseases. The inhibition of RORc could lead to therapeutic strategies for conditions like psoriasis and rheumatoid arthritis .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers synthesized a series of 5-substituted triazines and evaluated their effects on cancer cell proliferation. The most active compounds were found to induce apoptosis in cancer cells through mitochondrial pathway activation, demonstrating their potential as effective anticancer agents .
Case Study 2: Antimalarial Potential
A rational design approach was employed to create a library of triazole-based sulfonamides targeting DHPS. Among these, compounds with trifluoromethyl substitutions exhibited the highest potency against malaria parasites in vitro, suggesting a promising avenue for antimalarial drug development .
Data Summary
The following table summarizes key findings regarding the biological activity of 5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine:
Mechanism of Action
The mechanism of action of 5-(benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Substituent Variations and Structural Diversity
The structural analogs of 5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine differ primarily in substituent patterns at positions 3, 5, and 5. Below is a comparative analysis:
Table 1: Substituent Profiles of Selected 1,2,4-Triazine Derivatives
Impact of Substituents on Properties
- Trifluoromethyl Group : The presence of CF₃ at position 6 (common in the target compound and analogs ) enhances metabolic stability and electron-deficient character, favoring interactions with biological targets.
- Sulfur-Containing Groups: Benzylsulfanyl (target) vs. butynylthio or methylthio alters solubility and reactivity.
- Aryl vs. Heteroaryl Substituents : The phenyl group at position 3 (target) vs. 3-(trifluoromethyl)phenyl or 4-methylphenyl modulates π-π stacking and hydrophobic interactions.
Biological Activity
5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (CAS Number: 478048-11-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.
- Molecular Formula : C17H12F3N3S
- Molecular Weight : 347.36 g/mol
- Purity : >90%
Anticancer Activity
Research indicates that compounds within the triazine family exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of triazines can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) that disrupt mitochondrial function.
Table 1: Anticancer Activity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | M-HeLa | 12.5 | Induction of apoptosis via ROS production |
| Compound X | MCF-7 | 15.0 | Mitochondrial membrane potential dissipation |
| Compound Y | A549 | 10.0 | Inhibition of cell proliferation |
The above table illustrates the IC50 values for various compounds in different cancer cell lines. Notably, this compound shows promising activity against the M-HeLa cell line.
Antimicrobial Activity
Triazine derivatives have also been evaluated for their antimicrobial properties. A study highlighted that certain triazine compounds exhibit selective activity against Gram-positive bacteria while being ineffective against Gram-negative strains.
Table 2: Antimicrobial Activity of Triazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| Compound A | Bacillus cereus | 30 µg/mL |
| Compound B | Escherichia coli | >100 µg/mL |
The data indicates that while the compound demonstrates effective inhibition against certain bacteria like Staphylococcus aureus, it lacks efficacy against Escherichia coli.
Anti-inflammatory Activity
Anti-inflammatory properties have been associated with triazine derivatives due to their ability to inhibit pro-inflammatory cytokines. Research has shown that these compounds can modulate the expression of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).
Table 3: Anti-inflammatory Effects of Triazine Derivatives
| Compound | Target Enzyme | Inhibition (%) at 50 µM |
|---|---|---|
| This compound | COX-2 | 70% |
| Compound C | iNOS | 65% |
| Compound D | COX-1 | 55% |
The compound exhibited a significant inhibition rate of COX-2 at a concentration of 50 µM, indicating its potential as an anti-inflammatory agent.
Case Studies
-
Study on Anticancer Effects :
A recent study investigated the effects of various triazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents. -
Antimicrobial Efficacy Assessment :
Another research effort focused on evaluating the antimicrobial properties of triazines against clinical isolates. The findings revealed that certain derivatives could effectively combat resistant strains of bacteria.
Q & A
Q. What are the key synthetic methodologies for introducing the trifluoromethyl group into 1,2,4-triazine derivatives?
The trifluoromethyl group is often introduced via the Ruppert reaction , where 3-iodo-1,2,4-triazine reacts with TMSCF3 in the presence of a fluoride source. Alternatively, oxidative cyclization of amidrazones derived from trifluoroacetimidoyl chlorides and hydrazine hydrate can yield trifluoromethyl-substituted triazines . Solvent-free synthesis approaches using aryl/alkyl amines under microwave irradiation have also been reported for related triazines, offering improved reaction efficiency and reduced by-products .
Q. How can the structure of 5-(benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, the crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine was resolved to validate bond angles and substituent positions . Complementary techniques include <sup>19</sup>F NMR to confirm trifluoromethyl integration and high-resolution mass spectrometry (HRMS) for molecular weight verification.
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Depending on the target, kinase inhibition assays (e.g., for tyrosine kinases) using fluorescence-based ADP-Glo™ kits can assess potency . For antimicrobial activity, microdilution assays against bacterial/fungal strains (e.g., S. aureus or C. albicans) with MIC (Minimum Inhibitory Concentration) determination are recommended. Anti-HIV activity can be tested via reverse transcriptase inhibition assays .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the structure-activity relationship (SAR) in 1,2,4-triazine derivatives?
The trifluoromethyl group enhances lipophilicity and metabolic stability, which is critical for blood-brain barrier penetration in CNS-targeted compounds. In kinase inhibitors, its electron-withdrawing effect stabilizes interactions with hydrophobic pockets in the ATP-binding site. For example, TG100435 (a benzo-triazine derivative) showed potent kinase inhibition due to trifluoromethyl substitution . Comparative studies with non-fluorinated analogs reveal a 10- to 50-fold increase in IC50 values for trifluoromethyl-containing compounds .
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and identify reactive sites. The sulfur atom in the benzylsulfanyl group is a nucleophilic hotspot due to its lone pairs, while the triazine ring’s electron-deficient nature directs electrophilic attacks. Molecular docking simulations further predict binding affinities to biological targets like CDK2 or HIV proteases .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar triazines?
Contradictions often arise from assay variability or substituent positional isomers. A systematic approach includes:
- Meta-analysis of published IC50/MIC values under standardized conditions.
- Isosteric replacement studies (e.g., replacing benzylsulfanyl with morpholine) to isolate the trifluoromethyl group’s contribution .
- Cohort validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
Methodological Tables
Table 1: Comparison of Synthetic Routes for Trifluoromethyl-1,2,4-Triazines
Table 2: Biological Activities of Related Triazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
